2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile
Description
2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile is a complex organic compound with a molecular formula of C16H15N5O2S This compound features a purine derivative linked to a benzonitrile moiety through a sulfanyl-methyl bridge
Properties
IUPAC Name |
2-[(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-19-12-13(20(2)16(23)21(3)14(12)22)18-15(19)24-9-11-7-5-4-6-10(11)8-17/h4-7H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIWLDXLOGEKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=C3C#N)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine, is synthesized through a series of reactions starting from xanthine or its derivatives.
Thioether Formation: The purine derivative is then reacted with a thiol compound to form the sulfanyl-methyl intermediate.
Coupling with Benzonitrile: The final step involves coupling the sulfanyl-methyl intermediate with benzonitrile under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its purine structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The purine moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The benzonitrile group may enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide: A purine derivative with similar structural features but different functional groups.
Diethyl 2-bromo-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)malonate: Another purine derivative with a malonate ester group.
Diethyl 2-chloro-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)malonate: Similar to the above but with a chloro substituent.
Uniqueness
The uniqueness of 2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile lies in its combination of a purine derivative with a benzonitrile moiety, linked through a sulfanyl-methyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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